molecular formula C12H6N2O2 B078267 2,6-Diisocyanatonaphthalene CAS No. 13753-49-6

2,6-Diisocyanatonaphthalene

Cat. No.: B078267
CAS No.: 13753-49-6
M. Wt: 210.19 g/mol
InChI Key: FYSXOCIUZBBUNB-UHFFFAOYSA-N
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Description

2,6-Diisocyanatonaphthalene is an organic compound with the molecular formula C₁₂H₆N₂O₂. It is a derivative of naphthalene, characterized by the presence of two isocyanate groups at the 2 and 6 positions on the naphthalene ring. This compound is a white or colorless solid at room temperature and is primarily used in the production of polyurethanes and other polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Diisocyanatonaphthalene can be synthesized through the phosgenation of 2,6-diaminonaphthalene. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 2,6-Diisocyanatonaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The primary mechanism of action of 2,6-diisocyanatonaphthalene involves the reactivity of its isocyanate groups. These groups can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of stable covalent bonds. This reactivity is harnessed in the production of polyurethanes and other polymers, where the isocyanate groups react with polyols to form urethane linkages .

Comparison with Similar Compounds

    1,5-Diisocyanatonaphthalene: Another isomer of diisocyanatonaphthalene with isocyanate groups at the 1 and 5 positions.

    Toluene Diisocyanate: A widely used diisocyanate with two isocyanate groups attached to a toluene ring.

Uniqueness: 2,6-Diisocyanatonaphthalene is unique due to its specific isomeric structure, which imparts distinct physical and chemical properties. Its reactivity and ability to form stable polymers make it valuable in various industrial applications .

Biological Activity

2,6-Diisocyanatonaphthalene (2,6-DIN) is a diisocyanate compound primarily used in the synthesis of polyurethanes and other polymeric materials. Its biological activity has garnered attention due to its potential health effects, particularly in occupational settings where exposure is prevalent. This article reviews the biological activity of 2,6-DIN, summarizing relevant research findings, case studies, and potential health implications.

This compound is characterized by two isocyanate groups attached to a naphthalene backbone. Its chemical structure allows it to participate in various reactions, particularly with nucleophiles such as amines and alcohols. This reactivity underlies both its utility in industrial applications and its potential for biological interactions.

Toxicological Studies

Research has indicated that exposure to diisocyanates, including 2,6-DIN, can lead to a range of adverse health effects:

  • Respiratory Effects : Inhalation of diisocyanates can cause respiratory sensitization and asthma-like symptoms. A study highlighted that workers exposed to isocyanates exhibited increased bronchial hyperreactivity (BHR), suggesting a direct link between exposure levels and respiratory health outcomes .
  • Weight Gain and Cholinesterase Activity : Animal studies have shown that exposure to high concentrations of diisocyanates can result in retarded weight gain and altered cholinesterase activity, indicating potential neurotoxic effects .

Case Studies

Several case studies have documented the health impacts of 2,6-DIN exposure:

  • Occupational Exposure : A cohort study involving workers in polyurethane manufacturing found that chronic exposure to 2,6-DIN was associated with increased incidences of occupational asthma and other respiratory conditions. The study established an exposure-response relationship, indicating that higher concentrations correlate with greater health risks .
  • Animal Models : Experimental studies on rodents exposed to 2,6-DIN demonstrated significant inflammatory responses in lung tissues, along with changes in immune function markers. These findings suggest that the compound may act as an immunotoxic agent .

Quantitative Analysis

Quantification of isocyanate levels in various environments has been crucial for assessing exposure risks. A recent analytical method was developed for detecting 2,6-DIN alongside other isocyanates in polyurethane foams . The method utilized liquid chromatography with a gradient mobile phase for effective separation and quantification.

CompoundCAS NumberDetection Limit (µg/mL)Recovery Rate (%)
This compound91-08-70.01>95
2,4-Toluene diisocyanate584-84-90.01>99

The biological activity of diisocyanates like 2,6-DIN can be attributed to several mechanisms:

  • Protein Binding : Isocyanates readily react with proteins in the body, forming hapten-protein complexes that may trigger immune responses leading to sensitization .
  • Oxidative Stress : Exposure has been linked to oxidative stress pathways that contribute to cellular damage and inflammation in lung tissues .

Properties

IUPAC Name

2,6-diisocyanatonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N2O2/c15-7-13-11-3-1-9-5-12(14-8-16)4-2-10(9)6-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSXOCIUZBBUNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)N=C=O)C=C1N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60611575
Record name 2,6-Diisocyanatonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13753-49-6
Record name 2,6-Diisocyanatonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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